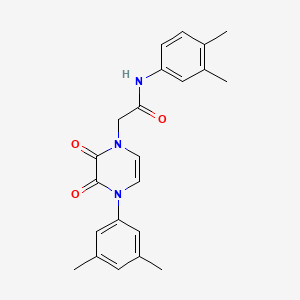

N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

CAS No.: 891866-71-0

Cat. No.: VC7757954

Molecular Formula: C22H23N3O3

Molecular Weight: 377.444

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 891866-71-0 |

|---|---|

| Molecular Formula | C22H23N3O3 |

| Molecular Weight | 377.444 |

| IUPAC Name | N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |

| Standard InChI | InChI=1S/C22H23N3O3/c1-14-9-15(2)11-19(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-18-6-5-16(3)17(4)12-18/h5-12H,13H2,1-4H3,(H,23,26) |

| Standard InChI Key | OBIDZYGTYQJKAD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C)C |

Introduction

Synthesis Pathway

While specific synthesis details for this exact compound were not available, similar compounds are typically synthesized via:

-

Formation of the Dihydropyrazine Core:

-

Condensation of a diketone with a diamine under acidic or basic conditions.

-

-

Substitution Reactions:

-

Introduction of dimethylphenyl groups through nucleophilic substitution or Friedel-Crafts alkylation.

-

-

Amide Formation:

-

Coupling of an acetic acid derivative with an amine group using coupling agents like carbodiimides (e.g., EDC or DCC).

-

Medicinal Chemistry

-

The diketone and amide functionalities suggest potential activity as enzyme inhibitors or receptor ligands.

-

The aromatic groups could allow for π-π interactions with biological targets.

-

Similar compounds have been explored as anti-inflammatory agents or anticancer drugs.

Material Science

-

The aromatic and diketone groups may contribute to electronic properties useful in organic semiconductors or light-emitting diodes (LEDs).

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are typically employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Determines the chemical environment of protons and carbons. |

| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |

| IR Spectroscopy | Identifies functional groups (e.g., C=O, N-H). |

| X-Ray Crystallography | Provides precise 3D structural information. |

Related Compounds

Several structurally similar compounds have been studied:

-

N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide:

-

N-(4-Methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide:

-

Pyrazinone Derivatives:

Research Directions

Future studies on this compound could focus on:

-

Bioactivity Screening:

-

Testing for antimicrobial, anticancer, or enzyme inhibition properties.

-

-

Material Properties:

-

Evaluating electronic or optical properties for technological applications.

-

-

Structure Optimization:

-

Modifying substituents to enhance desired properties.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume